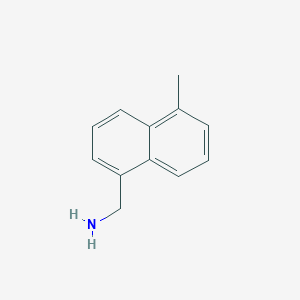

1-(Aminomethyl)-5-methylnaphthalene

Description

Significance of Naphthalene (B1677914) Derivatives in Chemical and Biological Sciences

The naphthalene framework is a privileged structure in medicinal chemistry and materials science due to its inherent properties and the versatility it offers for structural modifications. nih.govresearchgate.net Naphthalene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. ekb.egnih.gov This has led to the development of several FDA-approved drugs containing the naphthalene moiety, such as the antifungal agents naftifine (B1207962) and terbinafine (B446), the non-steroidal anti-inflammatory drug naproxen, and the beta-blocker propranolol. ekb.egnih.gov

The significance of naphthalene derivatives also extends to their use as fluorescent probes and dyes. nih.gov The rigid and planar structure of the naphthalene ring system, combined with its extended π-electron conjugation, often results in high quantum yields and excellent photostability, making these compounds valuable tools for imaging and sensing applications in biological systems. nih.gov Furthermore, substituted naphthalenes are utilized in the synthesis of agrichemicals, surfactants, and as precursors for industrial chemicals like phthalic anhydride. vedantu.comwikipedia.org

Overview of Aminomethyl Naphthalene Architectures in Research

Within the broad class of naphthalene derivatives, those bearing an aminomethyl group [-CH₂(NH₂)] have garnered considerable attention. These aminomethyl naphthalene architectures serve as important building blocks and key intermediates in organic synthesis. guidechem.com The presence of the reactive aminomethyl group allows for further functionalization, enabling the creation of more complex molecules with tailored properties.

One notable application of aminomethyl naphthalenes is in the synthesis of pharmacologically active compounds. mdpi.com For instance, they are precursors to amidoalkyl naphthols, a class of compounds with potential antiproliferative and antiviral activities. mdpi.com The conversion of the aminomethyl group to other functional moieties is a common strategy in the development of new therapeutic agents.

1-(Aminomethyl)-5-methylnaphthalene is a specific derivative belonging to the aminomethyl naphthalene family. Its structure features an aminomethyl group at the 1-position and a methyl group at the 5-position of the naphthalene ring. This particular substitution pattern differentiates it from other isomers and influences its chemical reactivity and potential applications.

While research on this compound itself is not as extensive as for some other naphthalene derivatives, its structural motifs are found in various areas of chemical research. For example, the related compound N-methyl-1-naphthalenemethanamine (which has a methyl group on the amine) is a key intermediate in the synthesis of the antifungal drug terbinafine. chemicalbook.comchemicalbook.com This highlights the potential of aminomethylnaphthalene scaffolds in the development of pharmaceuticals.

Furthermore, the study of methylated naphthalenes, such as 1-methylnaphthalene (B46632), is crucial in combustion research as they are components of diesel and aviation fuels. nih.govmdpi.com Understanding the chemical kinetics of these compounds is important for developing more efficient and cleaner-burning fuels. mdpi.com The presence of both the aminomethyl and methyl groups on the naphthalene core of this compound suggests its potential utility as a versatile building block for creating a diverse range of chemical entities with applications spanning from medicinal chemistry to materials science.

Data Tables

Table 1: Properties of Selected Naphthalene Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Key Applications |

| Naphthalene | C₁₀H₈ | 128.17 | White solid | Precursor for phthalic anhydride, fumigant wikipedia.org |

| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | Colorless liquid | Component in diesel fuel surrogates, organic synthesis nih.govmdpi.com |

| N-Methyl-1-naphthalenemethanamine | C₁₂H₁₃N | 171.24 | Yellow oil | Intermediate in terbinafine synthesis chemicalbook.comchemwhat.com |

| This compound | C₁₂H₁₃N | 171.24 | Not specified | Research chemical, potential synthetic intermediate |

Table 2: Research Applications of Naphthalene Scaffolds

| Research Area | Application of Naphthalene Derivatives | Example Compounds/Derivatives |

| Medicinal Chemistry | Antimicrobial, anti-inflammatory, anticancer agents | Naftifine, Naproxen, Propranolol ekb.egnih.gov |

| Materials Science | Fluorescent probes, dyes, organic electronics | Naphthalene-based dyes nih.gov |

| Organic Synthesis | Building blocks for complex molecules | Aminomethyl naphthalenes, Naphthoxyacetic acids wikipedia.orgguidechem.com |

| Fuel Chemistry | Components of diesel and aviation fuel surrogates | 1-Methylnaphthalene, 2-Methylnaphthalene nih.govrsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

(5-methylnaphthalen-1-yl)methanamine |

InChI |

InChI=1S/C12H13N/c1-9-4-2-7-12-10(8-13)5-3-6-11(9)12/h2-7H,8,13H2,1H3 |

InChI Key |

IKTBROXVZHRDPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)CN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 1 Aminomethyl 5 Methylnaphthalene

Reaction Mechanisms of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site of reactivity, participating in a variety of reactions characteristic of primary amines.

Nucleophilic Substitution Reactions

The nitrogen atom of the aminomethyl group in 1-(aminomethyl)-5-methylnaphthalene possesses a lone pair of electrons, rendering it nucleophilic. masterorganicchemistry.com This nucleophilicity allows it to readily participate in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides. A prominent example of this reactivity is observed in the synthesis of the antifungal drug Terbinafine (B446). While the direct synthesis of Terbinafine utilizes N-methyl-1-naphthalenemethylamine, the underlying principle of nucleophilic substitution is directly applicable. chemicalbook.com In a similar fashion, this compound could react with an appropriate alkyl halide, leading to the formation of a secondary or tertiary amine.

The general mechanism for such a reaction involves the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-nitrogen bond and the displacement of the halide ion as a leaving group. The initial product is an ammonium (B1175870) salt, which is then deprotonated to yield the final substituted amine.

Table 1: Examples of Nucleophilic Substitution Reactions with Amines

| Amine Reactant | Electrophile | Product | Reaction Type |

| Primary Amine | Alkyl Halide | Secondary Amine | N-Alkylation |

| Secondary Amine | Alkyl Halide | Tertiary Amine | N-Alkylation |

This table presents generalized nucleophilic substitution reactions applicable to primary amines like this compound.

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing more complex amines. researchgate.net While specific studies on the hydroamination potential of this compound are not prevalent, its primary amine functionality makes it a suitable candidate for such reactions, either as a substrate or as a ligand for a metal catalyst. researchgate.netacs.org

Catalyzed hydroamination reactions can proceed through various mechanisms, often involving transition metal complexes. acs.org In a typical catalytic cycle, the amine coordinates to the metal center, followed by insertion of the alkene or alkyne into the metal-nitrogen bond. Subsequent protonolysis regenerates the catalyst and releases the aminated product. Given the steric bulk of the naphthalene (B1677914) moiety, the regioselectivity of the hydroamination would be a significant factor to consider in potential synthetic applications.

Electrophilic Substitution on the Naphthalene Ring

The naphthalene ring system is generally more reactive towards electrophilic substitution than benzene (B151609) due to the lower delocalization energy of the fused rings. libretexts.orgwordpress.com The positions on the naphthalene ring are not equivalent, with the α-positions (1, 4, 5, 8) being more reactive than the β-positions (2, 3, 6, 7). stackexchange.com In this compound, the existing substituents—the aminomethyl group at C1 and the methyl group at C5—will direct incoming electrophiles.

Both the aminomethyl (as an alkylamino group) and the methyl group are activating and ortho-, para-directing. The aminomethyl group at the α-position will strongly activate the ring towards electrophilic attack. Considering the directing effects, electrophilic substitution would be predicted to occur at the available α-positions, primarily C4 and C8, and to a lesser extent at the activated β-positions. The precise outcome would depend on the specific electrophile and reaction conditions, including steric hindrance. wordpress.com

Derivatization for Enhanced Utility in Research

The functional groups of this compound provide convenient handles for derivatization, allowing for the synthesis of a wide range of molecules with tailored properties for various research purposes.

Formation of Schiff Bases and Metal Complexes

The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases, which contain a C=N double bond (imine). orientjchem.orgnih.gov This reaction is typically acid-catalyzed and reversible. The resulting Schiff bases are versatile ligands capable of coordinating with various metal ions to form stable metal complexes. nih.govuomphysics.net

The nitrogen of the imine and potentially other donor atoms within the ligand can bind to a metal center, leading to the formation of coordination compounds with diverse geometries and electronic properties. The naphthalene moiety can also participate in π-stacking interactions, further influencing the structure and properties of the resulting metal complexes. researchgate.netscirp.org

Table 2: Potential Metal Complexes with Schiff Base Ligands Derived from this compound

| Metal Ion | Potential Coordination Geometry | Potential Applications |

| Copper(II) | Square Planar, Tetrahedral | Catalysis, Antimicrobial agents |

| Nickel(II) | Square Planar, Octahedral | Catalysis, Materials science |

| Zinc(II) | Tetrahedral | Fluorescence sensing |

This table illustrates the potential for forming metal complexes with Schiff bases derived from the title compound, based on general principles of coordination chemistry.

Modification with Amino Acids and Other Biological Moieties

The aminomethyl group provides a reactive site for conjugation with amino acids and other biomolecules. nih.govnih.govrsc.orgrsc.org This can be achieved by forming an amide bond between the amine of this compound and the carboxylic acid of an amino acid. This reaction typically requires the activation of the carboxylic acid, for example, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive derivative such as an acid chloride.

Strategies for Fluorescent Labeling and Probe Development

The intrinsic fluorescence of the naphthalene moiety in this compound makes it an attractive scaffold for the development of fluorescent probes. chemicalbook.com This compound is known to emit a characteristic blue fluorescence under ultraviolet light, a property that can be harnessed and modulated through chemical derivatization. chemicalbook.com The primary aminomethyl group serves as a key handle for covalently attaching the molecule to other fluorophores or to biological macromolecules.

The development of fluorescent probes often involves the site-directed labeling of molecules like proteins or peptides to study their structure and dynamics. nih.gov Strategies applicable to this compound would typically involve the reaction of its primary amine with a variety of amine-reactive fluorescent dyes. These dyes usually contain functional groups such as isothiocyanates, succinimidyl esters, or sulfonyl chlorides, which readily react with the amine to form stable covalent bonds (thiourea, amide, or sulfonamide linkages, respectively).

Furthermore, the naphthalene core itself can be part of a larger system in a fluorescent probe. For instance, it can act as a donor or acceptor in a Förster Resonance Energy Transfer (FRET) pair or its fluorescence can be designed to respond to specific analytes or environmental changes, such as pH or the presence of metal ions. The development of such reactivity-based chemosensors is a common strategy for detecting specific chemical species. rsc.org The design of these probes often focuses on modulating the electronic properties of the fluorophore to induce a change in fluorescence upon interaction with the target.

Below is a table summarizing potential strategies for creating fluorescent labels and probes from this compound.

| Labeling Strategy | Reactant | Resulting Linkage | Potential Application |

| Amine Acylation | Fluorescein Isothiocyanate (FITC) | Thiourea | Labeling of biomolecules |

| Amine Acylation | N-Hydroxysuccinimide (NHS) Ester of a Rhodamine Dye | Amide | FRET probes, cellular imaging |

| Sulfonylation | Dansyl Chloride | Sulfonamide | Environment-sensitive probes |

| Schiff Base Formation | Aldehyde-containing Fluorophore | Imine (often reduced to a stable amine) | pH-sensitive probes |

This table presents hypothetical derivatization strategies based on common organic chemistry principles.

Computational and Theoretical Investigations of 1 Aminomethyl 5 Methylnaphthalene

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It allows for the identification of electrophilic and nucleophilic sites, which are crucial for understanding and predicting chemical reactivity. The MEP is mapped onto the molecule's electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green and yellow denote regions with near-zero or intermediate potential, respectively.

For 1-(Aminomethyl)-5-methylnaphthalene, the MEP map would highlight the nitrogen atom of the aminomethyl group as a region of high electron density, depicted in red. This negative potential is attributed to the lone pair of electrons on the nitrogen atom, making it a primary site for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would be represented by a blue color, indicating a positive electrostatic potential and their tendency to act as hydrogen bond donors. The naphthalene (B1677914) ring itself would exhibit a more complex potential distribution, with the π-electron system generally creating a negative potential above and below the plane of the ring.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is often associated with molecules possessing a donor-π-acceptor architecture, which facilitates intramolecular charge transfer.

Computational studies on naphthalene derivatives have demonstrated their potential as NLO materials. For instance, the investigation of Schiff bases containing a naphthalene moiety has shown significant first and second-order hyperpolarizabilities (β and γ), which are measures of the NLO response. nih.govchemshell.org In the case of this compound, the aminomethyl group can act as an electron donor, and the naphthalene ring system serves as the π-conjugated bridge. The presence of these features suggests that this compound may exhibit notable NLO properties. The efficiency of the intramolecular charge transfer, and thus the magnitude of the NLO response, would be influenced by the electronic communication between the donor group and the π-system. uni-rostock.de

Mulliken Charge Analysis

Mulliken population analysis is a method for calculating the partial atomic charges within a molecule based on the distribution of electrons in the molecular orbitals. researchgate.net This analysis provides valuable information about the electronic structure and can help in understanding the reactivity and intermolecular interactions of a compound. niscpr.res.in

In this compound, the Mulliken charge distribution would be heavily influenced by the electronegativity of the constituent atoms. The nitrogen atom of the aminomethyl group is expected to have a significant negative Mulliken charge due to its high electronegativity and the presence of a lone pair of electrons. The carbon atoms of the naphthalene ring would have varying, generally less negative or even slightly positive, charges. The hydrogen atoms, particularly those bonded to the nitrogen and carbon atoms, would exhibit positive Mulliken charges. The specific values of these charges can be calculated using quantum chemical methods like Density Functional Theory (DFT). irjweb.com

Table 1: Predicted Mulliken Charge Distribution in this compound

| Atom/Group | Predicted Mulliken Charge | Rationale |

| Nitrogen (in NH2) | Highly Negative | High electronegativity, lone pair of electrons |

| Hydrogens (in NH2) | Positive | Bonded to electronegative nitrogen |

| Naphthalene Carbons | Varied (Slightly Negative/Positive) | Aromatic system with substituent effects |

| Methyl Group Carbon | Slightly Negative | Electron-donating nature |

| Methyl Group Hydrogens | Positive | Bonded to carbon |

Potential Energy Surface (PES) Analysis

Potential Energy Surface (PES) analysis is a computational method used to explore the conformational landscape of a molecule and to identify stable conformers and transition states. uni-rostock.deq-chem.com This is typically achieved by systematically changing specific geometric parameters, such as dihedral angles, and calculating the corresponding energy.

For this compound, a key conformational feature would be the rotation around the C-C bond connecting the aminomethyl group to the naphthalene ring. A PES scan of this torsional angle would likely reveal the most stable conformation of the molecule. For instance, a study on 1-methylnaphthalene (B46632) involved a PES scan to determine the most stable orientation of the methyl group. researchgate.net Similarly, for this compound, the orientation of the aminomethyl group relative to the naphthalene ring would be investigated to find the global minimum energy structure. This analysis is crucial for understanding the molecule's preferred shape and how it might interact with other molecules. nih.gov

Molecular Modeling and Simulation

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. celignis.com This method is instrumental in drug discovery and for understanding the basis of molecular recognition.

Ligand-Protein Binding Interactions (e.g., Hydrogen Bonding, Van der Waals)

The binding of this compound within a protein's active site would be mediated by a combination of interactions, including hydrogen bonds and van der Waals forces.

Hydrogen Bonding: The aminomethyl group is a key player in forming hydrogen bonds. The nitrogen atom can act as a hydrogen bond acceptor, while the hydrogen atoms of the amino group can serve as hydrogen bond donors. These interactions would likely occur with polar amino acid residues in the protein's binding pocket, such as aspartate, glutamate, serine, and threonine. nih.gov

Van der Waals Interactions: The planar and hydrophobic naphthalene ring system is well-suited for van der Waals interactions with nonpolar amino acid residues. nih.gov These can include interactions with residues like leucine, isoleucine, valine, and phenylalanine. Pi-stacking interactions, a specific type of van der Waals force, could also occur between the naphthalene ring and the aromatic rings of residues such as phenylalanine, tyrosine, and tryptophan.

Table 2: Potential Ligand-Protein Interactions for this compound

| Type of Interaction | Ligand Functional Group | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Amino (-NH2) Hydrogens | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Amino (-NH2) Nitrogen | Serine, Threonine, Asparagine, Glutamine |

| Van der Waals / Hydrophobic | Naphthalene Ring | Leucine, Isoleucine, Valine, Alanine |

| Pi-Stacking | Naphthalene Ring | Phenylalanine, Tyrosine, Tryptophan |

Prediction of Binding Efficiency

No published studies were identified that specifically predict the binding efficiency of this compound to any biological target. Computational methods such as molecular docking are commonly employed to estimate the binding affinity (often expressed as binding energy in kcal/mol) and to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. However, without specific research on this compound, no data on its predicted binding energy, inhibition constants (Ki), or interaction modes can be provided.

Investigation of Target Protein Surfaces

Similarly, there is a lack of available research detailing the investigation of target protein surfaces for this compound. Such studies typically involve the identification of potential binding sites on a protein, characterization of the amino acid residues within that pocket, and analysis of the surface complementarity between the ligand and its receptor. This analysis is crucial for understanding the structural basis of molecular recognition. In the absence of any identified protein targets or computational studies for this compound, no information on its interaction with specific protein surfaces can be reported.

Advanced Analytical Methodologies for 1 Aminomethyl 5 Methylnaphthalene Characterization

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular architecture of 1-(Aminomethyl)-5-methylnaphthalene. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal intricate details about their atomic and electronic makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of a related compound, 1,5-dimethylnaphthalene (B47167), the methyl protons exhibit a chemical shift at approximately 2.6-2.7 ppm. chemicalbook.com For this compound, the aminomethyl protons (CH2NH2) and the aromatic protons would show distinct signals. The aromatic protons typically appear in the range of 7.0-8.0 ppm, with their specific shifts and coupling patterns dictated by their positions on the naphthalene (B1677914) ring. For a similar compound, 1-naphthalenemethylamine, the aminomethyl protons appear around 4.168 ppm, and the amine protons show a signal at 1.77 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For a similar structure, 1,1'-biphenyl, the aromatic carbons resonate between approximately 125 and 141 ppm. rsc.org In this compound, the methyl carbon would appear at a higher field (lower ppm value), while the aminomethyl carbon would be in the range of 40-50 ppm. The various aromatic carbons would have distinct chemical shifts reflecting their electronic environments.

Interactive NMR Data Table for a Related Compound (1,5-dimethylnaphthalene)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 7.876 | d | 8.8 |

| ¹H | 7.404 | t | 7.7 |

| ¹H | 7.325 | d | 6.9 |

| ¹H | 2.697 | s | - |

| ¹³C | 133.9 | - | - |

| ¹³C | 128.1 | - | - |

| ¹³C | 125.6 | - | - |

| ¹³C | 122.5 | - | - |

| ¹³C | 19.8 | - | - |

Note: Data is for 1,5-dimethylnaphthalene and serves as an illustrative example. Specific shifts for this compound may vary.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring are observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations give rise to peaks in the 1400-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1000-1200 cm⁻¹ range. For the related compound 1-methylnaphthalene (B46632), IR spectral data is available in the NIST Chemistry WebBook. nist.gov

Raman Spectroscopy: Raman spectroscopy also provides information on these vibrational modes. For 1-methylnaphthalene, characteristic Raman shifts have been documented. chemicalbook.com Theoretical calculations for similar molecules like 1-(chloromethyl)-2-methylnaphthalene have been used to assign vibrational modes in both IR and Raman spectra. researchgate.netnih.gov

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Methyl C-H | Stretch | 2850-2960 |

| Aromatic C=C | Stretch | 1400-1600 |

| C-N | Stretch | 1000-1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Naphthalene and its derivatives are known to exhibit characteristic UV absorption spectra. The UV-Vis spectrum of this compound is expected to show absorptions due to the π-π* transitions of the naphthalene ring system. For instance, 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives have been studied for their photosensitizing properties using UV-Vis spectroscopy. researchgate.net The presence of the aminomethyl and methyl substituents will influence the exact wavelengths of maximum absorption (λmax).

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a crucial technique for determining the precise molecular weight and elemental formula of a compound. csic.es For this compound (C₁₂H₁₃N), the expected exact mass can be calculated. HR-MS analysis of a related compound yielded a calculated mass of 229.15869 (M+H+) and an experimental finding of 229.15885. rsc.org This high degree of accuracy allows for unambiguous formula determination. The mass spectrum of the related compound 1-methyl-aminomethyl naphthalene shows a molecular ion peak at m/z 171. chemicalbook.com

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. thermofisher.com For this compound, with a molecular formula of C₁₂H₁₃N, the theoretical elemental composition can be calculated. Experimental results from CHNS analysis should closely match these theoretical values, confirming the empirical formula of the compound.

Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 12 | 144.12 | 84.16% |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 7.65% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 8.18% |

| Total | - | - | 171.234 | 100% |

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation, identification, and quantification of this compound in various matrices. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal resolution and sensitivity.

Reverse-Phase Liquid Chromatography (RPLC) is a widely used HPLC technique for the analysis of non-polar to moderately polar compounds like this compound. In RPLC, a non-polar stationary phase, typically a C18 or C8 bonded silica, is used in conjunction with a polar mobile phase.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The elution of the compound is typically achieved by a gradient, where the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase is gradually increased. This causes a decrease in the retention of the analyte, allowing for its separation from other components in the sample. A new reversed-phase HPLC method was developed for the simultaneous detection of cimetidine, metoprolol (B1676517) tartrate, and phenol (B47542) red for intestinal perfusion studies, demonstrating the versatility of this technique. nih.gov

A typical RPLC method for this compound might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic acid to improve peak shape for the basic amine functionality. sielc.com The use of a UV detector is common for naphthalene-containing compounds due to their strong chromophores.

Table 1: Illustrative RPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for method development and may require optimization for specific sample matrices.

For highly polar compounds that are poorly retained in RPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism. HILIC utilizes a polar stationary phase (e.g., silica, or a bonded phase with polar functional groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of an aqueous or protic solvent.

While this compound itself may be amenable to RPLC, HILIC could be particularly useful for separating it from highly polar impurities or in complex polar matrices. The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. A study on the analysis of amino acids in human tears utilized HILIC with a BEH Amide column for effective separation. rsc.org

Table 2: Potential HILIC Method Parameters for Polar Analytes Related to this compound

| Parameter | Condition |

| Column | Amide or Silica (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid |

| Gradient | 95-50% A over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Detection | UV at 220 nm or Mass Spectrometry |

| Injection Volume | 5 µL |

This table illustrates potential starting conditions for HILIC analysis of polar compounds and would need to be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability, particularly of the primary amine group. Silylation is a common derivatization technique used for this purpose. uzh.ch

In GC-MS, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase that separates the components of the sample based on their boiling points and interactions with the phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. GC-MS has been successfully used for the determination of naphthalene and its metabolites in various samples. uzh.ch

Table 3: Typical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 m/z |

This table provides an example of GC-MS conditions and would require optimization based on the specific derivative used and the analytical goals.

Coupled Techniques (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective analytical tool for the characterization of this compound. This technique combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

After separation by HPLC, the analyte is introduced into the mass spectrometer's ion source, where it is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The precursor ion corresponding to the analyte of interest is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This multiple reaction monitoring (MRM) approach offers high specificity and significantly reduces background noise, enabling very low limits of detection. The Human Metabolome Database provides predicted LC-MS/MS spectra that can serve as a guide for identification. hmdb.ca

Table 4: Representative LC-MS/MS Parameters for this compound

| Parameter | Condition |

| LC System | UPLC or HPLC |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ for this compound |

| Product Ions (m/z) | Specific fragments for confirmation and quantification |

This table outlines typical parameters for an LC-MS/MS method, which would be optimized for maximum sensitivity and specificity.

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid, providing unambiguous structural elucidation.

Single Crystal X-ray Diffraction for Structural Elucidation

Single Crystal X-ray Diffraction is the gold standard for determining the precise molecular structure of a compound. This technique requires the growth of a suitable single crystal of this compound. When a focused beam of X-rays is directed at the crystal, the X-rays are diffracted by the electrons of the atoms in a specific pattern. By analyzing the intensities and positions of these diffracted X-rays, a three-dimensional electron density map of the molecule can be generated.

From this map, the exact positions of all atoms in the molecule can be determined, providing precise bond lengths, bond angles, and torsional angles. This information is invaluable for confirming the compound's identity, understanding its conformation, and studying intermolecular interactions in the solid state. A study on a related naphthalene derivative, 1-[N-(methyl)-(3,5-dimethylphenylamino)]methylnaphthalene, utilized X-ray diffraction to determine its crystal structure, revealing a monoclinic system with the space group P21/a. researchgate.net

Table 5: Illustrative Crystallographic Data from Single Crystal X-ray Diffraction

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| **β (°) ** | 95.43 |

| Volume (ų) | 1025.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

| R-factor | < 0.05 |

This table presents hypothetical crystallographic data for illustrative purposes. Actual data would be obtained from experimental analysis.

Mechanistic Insights into Biological Interactions of 1 Aminomethyl 5 Methylnaphthalene Scaffolds in Vitro Studies

Molecular Basis of Interaction with Biological Targets

The specific arrangement of the naphthalene (B1677914) rings and the aminomethyl group dictates how the molecule orients itself within the binding pockets of proteins and its interactions with other cellular components.

While direct studies on 1-(Aminomethyl)-5-methylnaphthalene are limited, the interactions of similar scaffolds with key protein targets provide a basis for understanding its potential modulatory effects.

EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy. nih.gov Its kinase domain contains an ATP-binding site nestled between two lobes (N-lobe and C-lobe). nih.gov Inhibitors of EGFR, such as gefitinib, function by reversibly binding to this ATP pocket, preventing the signal transduction pathways that lead to cell growth and proliferation. nih.gov The naphthalene core of this compound could potentially occupy the hydrophobic regions of this ATP-binding pocket. The "gatekeeper" residue, typically Threonine 790, is critical in determining inhibitor specificity. nih.gov A mutation at this site can confer resistance to first-generation inhibitors. nih.gov The aminomethyl group could form key hydrogen bonds with residues lining the pocket, anchoring the molecule and enhancing binding affinity.

Keap1: Kelch-like ECH-associated protein 1 (Keap1) is a negative regulator of the transcription factor Nrf2, which orchestrates cellular antioxidant responses. nih.gov Keap1 contains a binding cavity with distinct subpockets (P1-P5) that accommodate the Nrf2 protein. nih.gov These pockets have both polar and non-polar characteristics. nih.gov Inhibitors of the Keap1-Nrf2 protein-protein interaction are sought after to enhance the cell's natural defense against oxidative stress. nih.gov The naphthalene portion of the this compound scaffold could engage in hydrophobic interactions within the Keap1 binding site, while the aminomethyl group could interact with polar residues, disrupting the Keap1-Nrf2 complex and leading to Nrf2 stabilization and activation. nih.govnih.gov

| Target Protein | Potential Binding Site | Likely Interactions of Scaffold |

| EGFR Tyrosine Kinase | ATP-binding pocket | Naphthalene Core: Hydrophobic interactions. Aminomethyl Group: Hydrogen bonding. nih.gov |

| Keap1 | Nrf2 binding cavity (Kelch domain) | Naphthalene Core: Hydrophobic interactions within subpockets P4/P5. Aminomethyl Group: Electrostatic interactions with polar residues in subpockets P1/P2. nih.gov |

Naphthalene and its derivatives are known to interact with enzymes involved in biotransformation and oxidative stress. frontiersin.org

The metabolism of polycyclic aromatic hydrocarbons often involves cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive oxygen species (ROS) and induce oxidative stress. frontiersin.org This imbalance between ROS production and the cell's antioxidant capacity can damage cellular components. semanticscholar.orgmdpi.com Conversely, compounds containing specific functional groups can act as antioxidants. Molecules with the potential to scavenge free radicals are beneficial in combating diseases linked to oxidative stress. semanticscholar.orgmdpi.com The this compound scaffold could potentially modulate enzymes like superoxide (B77818) dismutase (SOD) or catalase (CAT), though the precise mechanism—whether inducing or inhibiting—would depend on the specific cellular context and enzymatic system. frontiersin.org

Beyond specific protein targets, the chemical nature of the scaffold allows for broader interactions with fundamental cellular structures.

DNA Intercalation: The flat, aromatic structure of the naphthalene ring system is a key feature found in many DNA intercalating agents. nih.govrsc.org These molecules can insert themselves between the base pairs of the DNA double helix. rsc.org Studies on other naphthalene-bearing compounds have shown that this intercalation can enhance their mutagenic activity and alter DNA reactivity. nih.gov The presence of a naphthalene group can significantly increase a molecule's ability to target and bind to DNA. nih.gov Therefore, it is plausible that this compound could act as a DNA intercalator, a mechanism that is a hallmark of certain cytotoxic and anti-cancer agents. nih.gov

Mitochondrial Membrane Depolarization: The mitochondrial inner transmembrane potential (ΔΨm) is a crucial indicator of mitochondrial health, and its disruption, or depolarization, is often a marker of apoptosis. nih.gov Various chemical agents can trigger this depolarization. nih.govnih.gov While some compounds induce depolarization as part of a broader apoptotic cascade, others can cause targeted depolarization without initiating cell death. nih.gov The lipophilic nature of the naphthalene core would facilitate its passage across cellular membranes, and it could potentially interact with the components of the mitochondrial membrane, leading to a loss of membrane potential. This could occur through direct effects on the lipid bilayer or by interacting with mitochondrial ion channels or pores. nih.govnih.gov

| Cellular Component | Proposed Interaction Mechanism | Potential Consequence |

| DNA | Intercalation of the planar naphthalene ring between DNA base pairs. nih.govrsc.org | Altered DNA structure, potential for cytotoxicity or mutagenesis. nih.govnih.gov |

| Mitochondrial Membrane | Disruption of the lipid bilayer or interaction with membrane proteins. | Depolarization of the inner mitochondrial membrane (ΔΨm), potentially leading to apoptosis. nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Understanding how modifications to the this compound scaffold affect its biological activity is crucial for designing more potent and selective molecules.

Structure-Activity Relationship (SAR) studies on related aromatic scaffolds demonstrate that the type and position of substituents are critical for biological activity. biomolther.org For the this compound scaffold, variations could include:

Selectivity: The pattern of substitution could also impart selectivity for one biological target over another. For example, a specific substitution pattern might favor binding to the ATP pocket of one kinase over another, or enhance affinity for Keap1 versus a different protein. The independent effect of the naphthalene group on enhancing DNA binding suggests its core contribution is significant regardless of the attached side-chain's electronic properties. nih.gov

The aminomethyl group (-CH₂-NH₂) is a key functional component in many biologically active molecules. wikipedia.org Its role in the this compound scaffold is likely multifaceted:

Hydrogen Bonding: The primary amine provides hydrogen bond donor capabilities, allowing it to form strong, directional interactions with hydrogen bond acceptors (like oxygen or nitrogen atoms) in a protein's binding site. This is a fundamental interaction for anchoring ligands.

Salt Bridge Formation: At physiological pH, the amino group will be protonated (-CH₂-NH₃⁺), allowing it to form ionic bonds, or salt bridges, with negatively charged amino acid residues like aspartate or glutamate. This can dramatically increase binding affinity.

Solubility and Linker: The aminomethyl group increases the hydrophilicity of the otherwise lipophilic naphthalene core, improving its solubility characteristics. It also acts as a flexible linker, allowing the naphthalene moiety to orient itself optimally within a binding pocket while the amine forms its specific polar contacts. The use of an aminomethyl group is a common strategy in medicinal chemistry to connect a hydrophobic core to a binding region. chemicalbook.com

Influence of Naphthalene Ring Modifications on Molecular Recognition

The interaction of naphthalene-based compounds with biological molecules is significantly influenced by the nature and position of substituents on the naphthalene ring. Studies on various naphthalene derivatives reveal that modifications can alter their biological activity and molecular recognition properties.

For instance, research on a series of ring-substituted naphthalene-1-carboxanilides has shown that lipophilicity, a key factor in crossing biological membranes, is heavily dependent on the substitution pattern. uni-muenchen.de While a direct correlation between calculated lipophilicity (log P) and experimentally determined values is not always straightforward, especially for ortho-substituted derivatives, it underscores the principle that the placement of functional groups on the naphthalene core is critical for its biological behavior. uni-muenchen.de

In the context of antimicrobial activity, specific substitutions on the naphthalene ring have been shown to enhance efficacy. For example, certain methoxy, methyl, and fluoro substitutions on the phenyl ring of naphthalene-1-carboxanilides resulted in activity against Mycobacterium avium subsp. paratuberculosis that was two to three times higher than that of reference drugs like rifampicin (B610482) and ciprofloxacin. uni-muenchen.de This highlights that even distal modifications to the naphthalene scaffold can profoundly impact its interaction with biological targets.

Although not directly studying this compound, toxicological studies on naphthalene and its methylated derivatives, such as 1-methylnaphthalene (B46632) and 2-methylnaphthalene, indicate that the position of the methyl group influences metabolic pathways and toxicity profiles. mdpi.comchemicalbook.commdpi.com This suggests that the methyl group at the 5-position of the this compound scaffold would similarly play a crucial role in its metabolic fate and interaction with cellular components. mdpi.comchemicalbook.commdpi.com The aminomethyl group at the 1-position would further introduce a site for polar interactions, significantly influencing how the molecule docks with biological receptors or enzymes.

Interactive Table: Naphthalene Derivatives and Their Biological Observations

| Compound Class | Key Modification | Observed Biological Influence |

| Naphthalene-1-carboxanilides | Ring substitution (methoxy, methyl, fluoro) | Altered lipophilicity and enhanced antimicrobial activity. uni-muenchen.de |

| Methylnaphthalenes | Position of methyl group | Influences metabolism and toxicity. mdpi.comchemicalbook.commdpi.com |

| Naphthalene | General scaffold | Serves as a core for biologically active compounds. uni-muenchen.demdpi.comchemicalbook.commdpi.com |

Development of Molecular Probes for Biological Research

The inherent fluorescent properties of the naphthalene core make it an attractive scaffold for the design of molecular probes for biological research. The aminomethyl group, in particular, can serve as a reactive handle or a recognition motif in the development of such probes.

Fluorescent Probes for Cellular Imaging and Detection

Naphthalene-based fluorescent probes are widely utilized for detecting various analytes and for cellular imaging. The fluorescence emission of these probes can be modulated by the introduction of different functional groups onto the naphthalene ring system.

For example, dimethylamino naphthalene-based probes have been developed for the detection of hydrogen sulfide (B99878) (H2S) in living cells. These probes exhibit a significant fluorescence response upon reaction with H2S, demonstrating high sensitivity and selectivity. The mechanism often involves a chemical reaction that alters the electronic properties of the fluorophore, leading to a change in fluorescence. This principle could be applied to a this compound scaffold, where the aminomethyl group could be functionalized to react with a specific analyte of interest, leading to a fluorescent signal.

Furthermore, 1,8-naphthalimide (B145957) derivatives, which share the core naphthalene structure, are extensively used in the development of fluorescent probes for imaging organelles within living cells. These probes can be designed to be non-toxic at imaging concentrations and possess good cell membrane permeability, allowing them to distribute within the cytoplasm.

The versatility of the naphthalene scaffold is also demonstrated in the development of probes for other reactive species. While not based on this compound, amino-1,8-naphthalimide chemosensors have been designed for the detection of hazardous chemicals like phosgene, showcasing the adaptability of the naphthalene core for creating reactivity-based sensors.

A related compound, 1-methyl-aminomethyl naphthalene, is noted for its intrinsic blue fluorescence under UV light, making it suitable for applications in fluorescence microscopy and as a tracer in biological studies. This inherent fluorescence suggests that this compound would also possess fluorescent properties that could be harnessed for imaging applications.

Interactive Table: Naphthalene-Based Fluorescent Probes

| Naphthalene Scaffold | Target Analyte/Application | Principle of Detection |

| Dimethylamino Naphthalene | Hydrogen Sulfide (H2S) | Reaction-based fluorescence turn-on. |

| Amino-1,8-naphthalimide | Phosgene | Reaction-based sensing. |

| 1-Methyl-aminomethyl naphthalene | General fluorescent tracer | Inherent fluorescence. |

Applications of 1 Aminomethyl 5 Methylnaphthalene As a Synthetic Scaffold and Research Tool

Building Block in Organic Synthesis

The aminomethylnaphthalene framework is a key structural motif that serves as a starting point for the construction of more elaborate chemical architectures. Its defined geometry and reactive functional group are leveraged by synthetic chemists to build molecular complexity.

1-(Aminomethyl)-5-methylnaphthalene, also known as N-methyl-1-naphthylmethylamine in some contexts, serves as a crucial intermediate in the synthesis of pharmacologically active compounds. chemicalbook.comchemicalbook.com Its primary role is to provide the core molecular framework necessary for the biological activity of the final product. chemicalbook.com

A prominent example is its application in the industrial synthesis of Terbinafine (B446), an allylamine (B125299) antifungal agent. chemicalbook.com In the synthesis pathway, this compound is condensed with a second key intermediate, cis-trans-1-bromo-6,6-dimethyl-2-heptene-4-yne, under the action of sodium carbonate. chemicalbook.com This reaction joins the naphthalene-containing fragment with the allylamine side chain, directly forming the Terbinafine molecule. The naphthalene (B1677914) group is integral to the drug's ability to inhibit squalene (B77637) epoxidase in fungi. chemicalbook.com

Table 1: Synthesis of Terbinafine

| Reactant 1 | Reactant 2 | Product | Reference |

|---|

The aminomethylnaphthalene scaffold is also a valuable intermediate for the synthesis of heterocyclic systems. The amine and the naphthalene ring can participate in cyclization reactions to form fused-ring structures. For instance, derivatives such as 1-aminomethyl-2-naphthol react with compounds like 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) to furnish complex polycyclic molecules. core.ac.uk These reactions can be carried out under thermal conditions or accelerated using microwave irradiation, leading to the formation of naphth[1,2-e] nih.govacs.orgoxazino[2,3-a]isoquinolines. core.ac.uk This transformation highlights how the aminomethylnaphthalene core can be used to generate novel, rigid heterocyclic frameworks, which are of interest in medicinal chemistry and materials science.

Ligand Design in Asymmetric Synthesis

In the field of asymmetric synthesis, where the goal is to selectively produce one of two enantiomers of a chiral molecule, the design of effective chiral ligands is paramount. The rigid structure of the naphthalene backbone makes its derivatives excellent candidates for such ligands.

While this compound itself is not chiral, it represents a foundational structure for creating chiral ligands, particularly through the introduction of hydroxyl groups and chiral substituents. Chiral aminonaphthol derivatives, which are structurally related, have been successfully employed as ligands in enantioselective catalysis. core.ac.uknih.gov These compounds are often prepared via multi-component reactions, such as the Betti reaction, which involves a naphthol, an aldehyde, and an amine. researchgate.net

A series of chiral tertiary aminonaphthol ligands, synthesized from 2-naphthol, (S)-1-phenylethylamine, and various aldehydes, have been shown to be effective in the asymmetric phenyl transfer to aromatic aldehydes. nih.gov Research indicates that the enantioselectivity of these reactions is significantly influenced by the steric and electronic properties of the ligand. nih.gov By modifying the substituents on the aminonaphthol scaffold, chemists can fine-tune the chiral environment around the metal center, thereby controlling the stereochemical outcome of the reaction and achieving high enantiomeric excesses (ee) for the desired chiral diarylmethanols. core.ac.uk

Table 2: Influence of Ligand Structure on Asymmetric Phenyl Transfer

| Ligand Type | Application | Key Finding | Reference |

|---|---|---|---|

| Chiral Tertiary Aminonaphthols | Asymmetric phenyl transfer to aromatic aldehydes | Enantioselectivity is highly dependent on the electronic and steric effects of the ligand's substituents. | nih.gov |

Materials Science Applications

The structural properties of this compound also make it a candidate for the development of advanced functional materials. Its rigid aromatic component and reactive amine group are ideal features for constructing porous crystalline solids.

Porous Organic Cages (POCs) are a class of molecular materials constructed from discrete, cage-like molecules that possess an internal cavity. acs.orgliverpool.ac.uk Unlike extended frameworks like MOFs, POCs are soluble, which allows for solution-based processing. scispace.com The synthesis of POCs often relies on dynamic covalent chemistry, particularly the formation of imine bonds through the condensation of multifunctional amines and aldehydes. liverpool.ac.ukresearchgate.net

The naphthalene core is a desirable building block for porous materials as it can enhance photophysical properties and thermal stability. rsc.org Naphthalene-based building blocks containing amine functionalities have been used to create porous organic salts through ionic and hydrogen bonding interactions. rsc.org Given this precedent, this compound is a suitable building block for constructing imine-based POCs. In a typical synthesis, a multifunctional aldehyde, such as 1,3,5-triformylbenzene, would be reacted with a di- or tri-functional amine to form a discrete, cage-like molecule. liverpool.ac.uk The amine group of this compound could react with aldehyde vertices, and its rigid naphthalene unit would form the faces of the resulting cage, contributing to a permanent, intrinsic pore. The specific packing of these molecular cages in the solid state can create an interconnected network of extrinsic pores, leading to materials with high surface areas suitable for gas storage and separation. liverpool.ac.ukliverpool.ac.uk

Table 3: Potential Building Blocks for Imine-Based Porous Organic Cages

| Aldehyde Component | Amine Component | Resulting Material Type | Reference |

|---|---|---|---|

| 1,3,5-Triformylbenzene | (R,R)-1,2-Cyclohexanediamine | Chiral Porous Organic Cage (e.g., CC3) | liverpool.ac.ukadamkewley.com |

| 1,3,5-Triformylbenzene | 1,2-Ethylenediamine | Porous Organic Cage (e.g., CC1) | liverpool.ac.uk |

| Naphthalene-based dicarboxylic acid | Naphthalene-based diamine | Porous Organic Salt (Ionic Analogue) | rsc.org |

Development of Solid-State Fluorescence Materials

The development of solid-state fluorescent materials from this compound hinges on the principle of modifying its structure to inhibit non-radiative decay pathways in the aggregated state. The inherent structure of this compound provides a versatile platform for such modifications. The primary amine of the aminomethyl group serves as a reactive handle for the introduction of various functional moieties, which can influence the molecule's electronic properties and steric profile. These modifications are crucial for disrupting the strong π-π stacking interactions that typically lead to fluorescence quenching in naphthalene derivatives.

Research in the broader field of naphthalene-based materials has demonstrated that the introduction of bulky substituents can effectively prevent the close packing of chromophores, thereby preserving their individual fluorescence characteristics in the solid state. Furthermore, the formation of specific intermolecular hydrogen bonds can lead to the formation of J-aggregates or H-aggregates, which can significantly alter the emission properties, sometimes leading to red-shifted or blue-shifted fluorescence compared to the solution phase.

While specific research detailing the synthesis and photophysical properties of solid-state fluorescent materials directly derived from this compound is not extensively documented in publicly available literature, the foundational principles of materials design suggest a clear path for future research. The following table outlines hypothetical derivatives of this compound and their expected solid-state fluorescence properties based on established principles of molecular engineering for solid-state emitters.

| Compound Name | Structure | Expected Solid-State Emission Color | Rationale for Solid-State Emission |

| N-(5-methylnaphthalen-1-ylmethyl)acetamide |  | Blue | The acetyl group can form intermolecular hydrogen bonds, potentially leading to a rigidified structure that restricts non-radiative decay pathways. The steric bulk may also disrupt extensive π-π stacking. |

| N-(5-methylnaphthalen-1-ylmethyl)benzamide |  | Blue-Green | The larger benzoyl group further increases steric hindrance, likely preventing close co-facial π-π stacking. The potential for hydrogen bonding remains, contributing to structural rigidity. |

| N,N-bis(5-methylnaphthalen-1-ylmethyl)amine |  | Green | The introduction of a second large naphthalene-based substituent would create a highly non-planar structure, effectively inhibiting aggregation-caused quenching and promoting solid-state emission. |

Detailed Research Findings:

Although specific experimental data for derivatives of this compound is limited, analogous studies on other naphthalene derivatives provide valuable insights. For instance, the introduction of phenyl groups to the naphthalene core has been shown to induce solid-state emission. The degree of this emission and its spectral characteristics are highly dependent on the substitution pattern, which in turn dictates the crystal packing motif. Herringbone packing structures, for example, are often associated with enhanced solid-state fluorescence compared to co-facial stacked arrangements.

Future research in this specific area would likely involve the synthesis of a library of derivatives of this compound, where the amine group is functionalized with a variety of substituents. These substituents would be designed to systematically vary in size, electronic character, and hydrogen-bonding capability. The resulting materials would then be characterized for their solid-state photophysical properties, including their emission and excitation spectra, fluorescence quantum yields, and lifetimes. X-ray crystallographic analysis would be instrumental in correlating the observed solid-state fluorescence with the precise molecular packing and intermolecular interactions within the crystal lattice. Such a systematic study would be pivotal in establishing clear structure-property relationships and unlocking the full potential of this compound as a versatile scaffold for the creation of next-generation solid-state fluorescent materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Aminomethyl)-5-methylnaphthalene, and what methodological considerations are critical for yield optimization?

- Synthesis typically involves functionalization of the naphthalene core via electrophilic substitution or reductive amination. Key considerations include:

- Catalyst selection : Use of transition metals (e.g., palladium) for cross-coupling reactions to introduce the aminomethyl group.

- Reaction conditions : Controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent oxidation .

- Purification : Column chromatography or recrystallization to isolate the compound from byproducts like unreacted methylnaphthalene derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and functional groups.

- Mass spectrometry (EI/CI) for molecular ion verification and fragmentation analysis .

- HPLC with UV detection to assess purity (>95% threshold for in vitro studies) .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Cell-based assays :

- HepG2 (hepatic) and A549 (respiratory) cell lines to evaluate cytotoxicity (MTT assay) and oxidative stress markers (e.g., ROS detection) .

- Exposure parameters : Dose ranges (0.1–100 µM) and time courses (24–72 hrs) aligned with OECD guidelines .

Advanced Research Questions

Q. How can conflicting data on the hepatotoxicity of this compound be resolved in systematic reviews?

- Methodological steps :

Risk of Bias (RoB) assessment : Apply criteria from Table C-7 (e.g., randomization, dose allocation concealment) to prioritize high-confidence studies .

Evidence grading : Use ATSDR’s confidence ratings (High/Moderate/Low) based on study design robustness .

Meta-analysis : Pool data from studies with comparable exposure routes (oral/inhalation) and adjust for species-specific metabolic differences .

Q. What experimental designs are optimal for studying the environmental partitioning of this compound?

- Phase-specific studies :

- Air : Volatility measurements via gas chromatography under varying temperatures .

- Water : Hydrolysis kinetics at pH 4–9 to assess persistence .

- Soil : Column leaching experiments to model adsorption/desorption behavior .

Q. How does the electron affinity of this compound influence its reactivity in catalytic systems?

- Computational and experimental approaches :

- DFT calculations : Compare HOMO/LUMO energies with methylnaphthalene analogs to predict redox behavior .

- Electrochemical assays : Cyclic voltammetry to measure reduction potentials, correlating with catalytic activity in hydrogenation reactions .

Q. What mechanisms underlie the compound’s potential neurotoxic effects, and how can they be modeled experimentally?

- In vivo models :

- Zebrafish embryos for high-throughput neurodevelopmental toxicity screening (e.g., locomotor deficits) .

- Mechanistic studies : RNA-seq to identify dysregulated pathways (e.g., oxidative phosphorylation, synaptic signaling) .

- In silico tools : Molecular docking to predict interactions with acetylcholinesterase or NMDA receptors .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in toxicokinetic parameters across species?

- Allometric scaling : Adjust doses using body surface area ratios (e.g., mouse-to-human conversion factor of 12.3) .

- Compartmental modeling : Fit plasma concentration-time data to two-compartment models to estimate absorption/distribution rates .

Q. What strategies enhance the reproducibility of genotoxicity assays for this compound?

- Standardized protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.